molecular formula C16H17ClFN3O B15119790 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine

1-(5-Chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B15119790
M. Wt: 321.78 g/mol
InChI Key: ZUPNEYSGDUCCNK-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-3-fluoropyridine and 2-methoxyphenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed pharmacological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropyridin-2-yl)-4-(2-methoxyphenyl)piperazine
  • 1-(5-Fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine
  • 1-(5-Chloro-3-methylpyridin-2-yl)-4-(2-methoxyphenyl)piperazine

Uniqueness

1-(5-Chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, which may confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C16H17ClFN3O

Molecular Weight

321.78 g/mol

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C16H17ClFN3O/c1-22-15-5-3-2-4-14(15)20-6-8-21(9-7-20)16-13(18)10-12(17)11-19-16/h2-5,10-11H,6-9H2,1H3

InChI Key

ZUPNEYSGDUCCNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=N3)Cl)F

Origin of Product

United States

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